![molecular formula C23H14N2O4S B2662769 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 423750-55-4](/img/structure/B2662769.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives are known for their diverse biological activities . They can be found in various natural or synthetic drug compounds and display a variety of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks (benzo[d]thiazol-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The ring systems are essentially planar, with r.m.s. deviations for the benzothiazole and chromene .Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are often analyzed using IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the compound have shown significant antimicrobial activity. A study by Gadhave et al. (2022) focused on the design, synthesis, and evaluation of coumarin-based benzothiazole derivatives, highlighting their antioxidant and antibacterial potential against common pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The findings suggest that certain derivatives, particularly 7a for antioxidant and 7f for antibacterial activities, could serve as lead molecules for future investigations in these areas (Gadhave et al., 2022).
Anticancer Activity
Another area of interest is the anticancer properties of related compounds. For instance, compounds designed from the core structure of "N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide" have been evaluated for their efficacy against various cancer cell lines. These studies underscore the potential of these compounds as therapeutic agents in oncology, providing a foundation for further research in drug development for cancer treatment.
Chemical Sensors
The compound and its derivatives have also been explored as chemosensors. Wang et al. (2015) synthesized coumarin benzothiazole derivatives to investigate their recognition properties for cyanide anions. Their study revealed that these compounds could serve as effective sensors for cyanide in environmental and biological systems, showcasing a novel application in chemical sensing (Wang et al., 2015).
Corrosion Inhibition
Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for steel in acidic environments. Their research demonstrated that these compounds provide significant protection against corrosion, offering a promising approach for extending the lifespan of metal structures in industrial applications (Hu et al., 2016).
Mechanism of Action
While the exact mechanism of action for “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide” is not specified, benzothiazole derivatives have been found to exhibit anti-inflammatory properties . They have shown the highest IC50 values for COX-1 inhibition and demonstrated excellent COX-2 SI values .
Future Directions
Benzothiazole derivatives have been the subject of ongoing research due to their diverse biological activities . They have potential applications in organic and medicinal chemistry . Future research may focus on exploring these applications further and developing new synthesis methods for benzothiazole derivatives .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O4S/c26-18-10-9-14(12-15(18)22-25-17-6-2-4-8-20(17)30-22)24-21(27)16-11-13-5-1-3-7-19(13)29-23(16)28/h1-12,26H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWFACIAJAAFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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